![molecular formula C6H7NO3 B1381452 2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile CAS No. 1803570-03-7](/img/structure/B1381452.png)
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile include a molecular weight of 141.12 g/mol. More detailed properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Catalytic Processes and Synthesis
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile and its derivatives play a significant role in catalytic processes, particularly in the synthesis of various organic compounds. For instance, oxidative methoxycarbonylation reactions involving propyne and allene with carbon monoxide and methanol have been conducted in the presence of copper-palladium catalytic systems. These reactions result in the formation of methyl 2-butynoate and methyl 2-(methoxymethyl)acrylate, showcasing the compound's utility in creating valuable chemical intermediates (Mal’kina et al., 2002).
Organic Synthesis and Ligand Formation
In organic synthesis, the chemical has been utilized to achieve highly regio- and stereoselective reactions. For example, transforming readily available 2-(methoxycarbonyl)-2,3-allenols into methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates demonstrates its efficacy in synthesizing complex molecules with specific configurations (Deng et al., 2009). Additionally, the chemical's derivatives have been applied in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, showcasing its versatility in creating complex organic and organometallic structures (Budzisz et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-cyanoprop-2-enyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-5(3-7)4-10-6(8)9-2/h1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPZIUAQADAOGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.